1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride 1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2135332-32-8
VCID: VC2730784
InChI: InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H
SMILES: CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Molecular Formula: C9H10ClF2NO2
Molecular Weight: 237.63 g/mol

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride

CAS No.: 2135332-32-8

Cat. No.: VC2730784

Molecular Formula: C9H10ClF2NO2

Molecular Weight: 237.63 g/mol

* For research use only. Not for human or veterinary use.

1-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)ethan-1-amine hydrochloride - 2135332-32-8

Specification

CAS No. 2135332-32-8
Molecular Formula C9H10ClF2NO2
Molecular Weight 237.63 g/mol
IUPAC Name 1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H
Standard InChI Key DUXCNXPNMSAOOM-UHFFFAOYSA-N
SMILES CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl
Canonical SMILES CC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl

Introduction

Chemical Identity and Structure

Basic Identifiers

1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethan-1-amine hydrochloride is an organic amine derivative with a defined molecular structure. The compound features a 2,2-difluorobenzo[d] dioxol scaffold with an ethylamine substituent at the 4-position, presented as a hydrochloride salt. The basic chemical identifiers are presented in Table 1.

Table 1: Chemical Identifiers of 1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethan-1-amine hydrochloride

IdentifierValue
Molecular FormulaC9H10ClF2NO2
Molecular Weight237.63 g/mol
IUPAC Name1-(2,2-difluoro-1,3-benzodioxol-4-yl)ethanamine;hydrochloride
InChIInChI=1S/C9H9F2NO2.ClH/c1-5(12)6-3-2-4-7-8(6)14-9(10,11)13-7;/h2-5H,12H2,1H3;1H
SMILESCC(C1=C2C(=CC=C1)OC(O2)(F)F)N.Cl

Structural Features

The compound's chemical structure consists of a benzodioxole ring system with two fluorine atoms at the 2-position of the dioxole ring. The ethylamine group is positioned at the 4-position of the benzodioxole ring. The presence of the difluoro substituent at the dioxole position creates a unique electronic environment that influences the compound's chemical and potentially biological properties. The hydrochloride salt form enhances the compound's stability and solubility in aqueous environments compared to the free base form.

Stereochemistry and Enantiomers

Stereogenic Center

The compound contains a stereogenic center at the carbon atom bearing the amine group, resulting in the existence of two enantiomers: the (R)- and (S)-forms. These enantiomers have identical physical properties except for their optical rotation and potentially different biological activities.

R-Enantiomer

The (R)-enantiomer is identified as (R)-1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethanamine hydrochloride with CAS number 1257106-39-0 . The parent compound is identified as CID 49834125 ((R)-1-(2,2-Difluoro-benzo dioxol-4-YL)-ethylamine) . This enantiomer has been more extensively documented in chemical databases and research literature compared to its S-counterpart.

S-Enantiomer

The (S)-enantiomer is identified as (S)-1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethanamine hydrochloride with CAS number 2061996-63-0 . Its parent compound is identified as CID 91980078 ((1S)-1-(2,2-Difluorobenzo[d]1,3-dioxolen-4-yl)ethylamine) . This enantiomer appears in several chemical databases but with fewer detailed characterizations compared to the R-enantiomer.

Physical and Chemical Properties

Spectroscopic Properties

The spectroscopic properties of related compounds provide insight into the expected characteristics of 1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethan-1-amine hydrochloride:

NMR Spectroscopy: For the related compound (2,2-difluoro-1,3-benzodioxol-4-yl)boronic acid, the following NMR data has been reported:

  • ¹H NMR (400 MHz, DMSO-d6+D2O): δ ppm 7.39 (1H, dd), 7.34 (1H, dd), 7.14 (t, 1H, J=7.90 Hz)

  • ¹⁹F NMR (376 MHz, DMSO-d6+D2O): δ ppm -48.92

  • ¹³C NMR (200 MHz, DMSO-d6+D2O): δ ppm 147.3, 142.8, 131.6 (t, J=250.7 Hz), 130.1, 124.3, 112.0

Synthesis and Preparation

General Synthetic Approach

The synthesis of 1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethan-1-amine hydrochloride typically involves multi-step organic reactions starting from readily available precursors. Based on the literature for related compounds, a general synthetic route may involve:

  • Starting with 2,2-difluoro-1,3-benzodioxole as the core structure

  • Performing regioselective functionalization at the 4-position

  • Introducing the ethylamine group through appropriate transformations

  • Converting to the hydrochloride salt through treatment with hydrochloric acid

Key Intermediates and Precursors

A significant intermediate in the synthesis appears to be (2,2-Difluorobenzo[d] dioxol-4-yl)boronic acid, which can be prepared through lithiation of 2,2-difluoro-1,3-benzodioxole followed by treatment with a boron source such as trimethyl borate . The boronic acid serves as a versatile intermediate for further functionalization toward the target compound.

The preparation of this key intermediate has been documented using various conditions:

  • Using sec-butyllithium in tetrahydrofuran/cyclohexane at -78°C, followed by addition of trimethyl borate

  • Using n-butyllithium with N,N,N',N'-tetramethylenediamine in tetrahydrofuran at -15°C, followed by addition of trimethyl borate

Research Applications

Medicinal Chemistry Applications

1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethan-1-amine hydrochloride is primarily used in research settings, particularly in medicinal chemistry and drug development. The difluorobenzodioxole scaffold is found in various bioactive compounds, suggesting potential applications in drug discovery efforts. The difluoro substitution pattern may contribute to:

  • Enhanced metabolic stability

  • Altered lipophilicity and membrane permeability

  • Modified hydrogen bonding properties

  • Potential effects on binding affinity to biological targets

Synthetic Building Block

The compound may serve as a valuable building block for the synthesis of more complex molecules with potential biological activities. The amine functionality provides a versatile handle for further derivatization through various reactions such as:

  • Amide formation

  • Reductive amination

  • Sulfonamide synthesis

  • Urea/carbamate formation

Analytical Procedures

Stock Solution Preparation

For research applications requiring dissolved compound, stock solutions can be prepared according to the following table :

Table 2: Stock Solution Preparation Guide for 1-(2,2-Difluorobenzo[d] dioxol-4-yl)ethan-1-amine hydrochloride

Desired ConcentrationVolume Required for Different Amounts
1 mg
1 mM4.2082 mL
5 mM0.8416 mL
10 mM0.4208 mL

Solubilization Techniques

To enhance solubility when preparing solutions, the following methods are recommended :

  • Select the appropriate solvent based on the compound's solubility properties

  • Heat the tube to 37°C

  • Oscillate in an ultrasonic bath for a period of time

  • Store in separate packages to avoid degradation from repeated freezing/thawing

Analytical Identification

The compound can be identified and characterized using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Mass Spectrometry for molecular weight confirmation

  • Infrared Spectroscopy for functional group identification

  • Chiral chromatography for enantiomeric purity determination

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